Teichomycin A2 - 61036-64-4

Teichomycin A2

Catalog Number: EVT-355420
CAS Number: 61036-64-4
Molecular Formula: C90H99Cl2N9O34
Molecular Weight: 1921.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lipoglycopeptide antibiotic from Actinoplanes teichomyceticus active against gram-positive bacteria. It consists of five major components each with a different fatty acid moiety.

Vancomycin

Compound Description: Vancomycin is a glycopeptide antibiotic used clinically to treat infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus. [, , ] Like Teichomycin A2, it inhibits cell wall synthesis by interfering with peptidoglycan polymerization. []

Rifampin

Compound Description: Rifampin is an antibiotic that inhibits bacterial DNA-dependent RNA polymerase. [, ] It is often used in combination with other antibiotics, including vancomycin and Teichomycin A2. [, ]

Aminoglycosides

Compound Description: Aminoglycosides are a class of antibiotics that target bacterial protein synthesis by binding to the 30S ribosomal subunit. [, ] Examples include gentamicin and streptomycin. [, ]

Relevance: While not structurally related to Teichomycin A2, aminoglycosides are often investigated for their synergistic potential in combination therapies. [, ] Studies indicate that Teichomycin A2, alone or in combination with an aminoglycoside, demonstrates enhanced activity against Streptococcus faecalis isolates. [, ]

Teicoplanin

Compound Description: Teicoplanin, formerly known as Teichomycin A2, is a glycopeptide antibiotic derived from Actinoplanes teichomyceticus. [, ] It acts by inhibiting bacterial cell wall synthesis and is used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. [, , ]

Relevance: Teicoplanin is the same compound as Teichomycin A2. The name "Teicoplanin" became the internationally recognized nonproprietary name for the compound. [, ]

De-acetylglucosaminyl-deoxy Teichomycin A2-2 (II)

Compound Description: De-acetylglucosaminyl-deoxy Teichomycin A2-2 (II) is a derivative of Teichomycin A2-2 created by selectively removing the acetylglucosamine moiety. [] This compound shows increased in vitro activity against coagulase-negative staphylococci compared to the parent compound. []

Relevance: This compound is a structurally modified derivative of Teichomycin A2-2, highlighting the impact of specific structural elements on the antibiotic activity of this class of compounds. []

Amide Derivatives of De-acetylglucosaminyl-deoxy Teichomycin A2-2

Compound Description: These are a series of compounds derived from de-acetylglucosaminyl-deoxy Teichomycin A2-2 (II) by condensing its carboxyl group with primary amines. [] These amide derivatives exhibit promising activity against Streptococcus pyogenes and even show some in vitro activity against VanA enterococci, which are highly resistant to both teicoplanin and vancomycin. []

Relevance: These derivatives demonstrate the potential for modifying the Teichomycin A2 structure to generate compounds with improved activity against problematic, drug-resistant bacteria. []

Dimethylamide of De-acetylglucosaminyl-deoxy Teichomycin A2-2 (VIII)

Compound Description: This derivative is produced by reacting de-acetylglucosaminyl-deoxy Teichomycin A2-2 (II) with dimethylamine. [] Unlike the primary amine derivatives, this compound shows little activity against VanA enterococci. [] Interestingly, structural analysis reveals that the 51,52-peptide bond in this derivative adopts a transoid orientation, different from the cisoid conformation observed in Teichomycin A2-2 and its primary amide derivatives. []

Relevance: The dimethylamide derivative highlights the importance of specific structural features, such as the conformation of the 51,52-peptide bond, in dictating the antibacterial activity of compounds in this class. []

MDL 62,873

Compound Description: MDL 62,873 is a semi-synthetic amide derivative of Teichomycin A2-2. [] Like other glycopeptides, it inhibits cell wall peptidoglycan synthesis, demonstrating activity against Gram-positive bacteria. [] Its activity against streptococci and enterococci is comparable to teicoplanin and surpasses vancomycin. [] Against staphylococci, its activity resembles vancomycin, and it is significantly more potent than teicoplanin against coagulase-negative isolates. []

Relevance: MDL 62,873, as a semi-synthetic derivative of Teichomycin A2-2, demonstrates the potential for chemical modification of the parent compound to achieve improved pharmacological properties, such as a longer half-life, and enhanced activity against certain bacterial species. []

MDL 62211

Compound Description: MDL 62211 is an amide derivative of the teicoplanin complex. []

Relevance: MDL 62211 is structurally related to Teichomycin A2 (teicoplanin) and exhibits enhanced activity against staphylococci compared to the parent compound. [] This further emphasizes the potential for generating new antibiotic candidates through chemical modifications of the teicoplanin structure. []

MDL 62873

Compound Description: MDL 62873 is another amide derivative, specifically derived from the teicoplanin A2-2 peak. [] It demonstrates potent activity against staphylococci, with greater efficacy compared to both teicoplanin and vancomycin. []

Relevance: Similar to MDL 62211, MDL 62873, as a derivative of Teichomycin A2-2, exemplifies the possibility of designing improved antibiotics based on the core structure of teicoplanin. [] The research on these derivatives further supports the ongoing exploration of teicoplanin modifications for enhanced antibacterial activity.

Norvancomycin

Compound Description: Norvancomycin is a glycopeptide antibiotic structurally similar to vancomycin. []

Relevance: While not directly derived from Teichomycin A2, norvancomycin's inclusion in a study alongside teicoplanin highlights the relevance of exploring and comparing the properties and analytical methods for different glycopeptide antibiotics, as they share a similar mechanism of action and are clinically relevant in managing bacterial infections. []

Source

Teichomycin A2 is derived from the fermentation processes of Actinoplanes teichomyceticus, a soil-dwelling actinomycete. The production of this antibiotic involves complex biosynthetic pathways that have been elucidated through genomic studies and metabolic engineering efforts aimed at enhancing yield and activity.

Classification

Teichomycin A2 belongs to the class of glycopeptide antibiotics. These compounds are characterized by their large, complex structures and their mechanism of action, which typically involves inhibiting cell wall synthesis in bacteria.

Synthesis Analysis

Methods

The synthesis of Teichomycin A2 primarily occurs through microbial fermentation. The process involves culturing Actinoplanes teichomyceticus under controlled conditions that optimize antibiotic production. Various parameters such as temperature, pH, and nutrient availability are carefully monitored to maximize yield.

Technical Details

The fermentation process can be enhanced using specific substrates and growth conditions that promote the expression of biosynthetic gene clusters responsible for Teichomycin A2 production. Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to monitor the synthesis and quantify the antibiotic during production.

Molecular Structure Analysis

Structure

Teichomycin A2 has a complex molecular structure typical of glycopeptide antibiotics. It consists of a large cyclic core with multiple sugar moieties attached, contributing to its solubility and biological activity. The precise molecular formula and mass can vary slightly among different derivatives.

Data

The molecular weight of Teichomycin A2 is approximately 1880 g/mol. Structural elucidation often employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its composition and arrangement.

Chemical Reactions Analysis

Reactions

Teichomycin A2 undergoes various chemical reactions typical of glycopeptides, including hydrolysis and esterification. These reactions can affect its stability and activity against target bacteria.

Technical Details

Studies have shown that the antibiotic can self-associate in aqueous solutions, forming larger aggregates that may influence its pharmacokinetic properties. Analytical ultracentrifugation techniques have been utilized to study these self-associative behaviors, revealing insights into the molar mass distribution and hydrodynamic properties of Teichomycin A2 in solution.

Mechanism of Action

Process

Teichomycin A2 exerts its antibacterial effects primarily by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, inhibiting cell wall synthesis in Gram-positive bacteria. This mechanism is similar to that of other glycopeptide antibiotics, leading to cell lysis and death.

Data

Research indicates that Teichomycin A2 demonstrates significant inhibitory activity against various strains, including those resistant to other antibiotics. The minimum inhibitory concentration values for effective bacterial inhibition have been established through various bioassays.

Physical and Chemical Properties Analysis

Physical Properties

Teichomycin A2 appears as a white to off-white powder when isolated. It is soluble in polar solvents such as water and methanol but may have limited solubility in non-polar solvents.

Chemical Properties

  • Molecular Weight: Approximately 1880 g/mol
  • Solubility: Soluble in water, methanol; insoluble in non-polar solvents
  • Stability: Sensitive to light and moisture; should be stored under controlled conditions to maintain potency.

Relevant analyses include intrinsic viscosity measurements which provide insights into its macromolecular behavior in solution, indicating a globular assembly consistent with its self-associative properties.

Applications

Teichomycin A2 has significant potential applications in the field of medicine as an antibiotic agent against resistant bacterial infections. Its unique structural characteristics allow it to be explored for novel therapeutic uses, including:

  • Treatment of serious infections caused by Gram-positive bacteria
  • Development of new formulations that enhance bioavailability
  • Research into biosynthetic pathways for antibiotic production optimization

Ongoing studies aim to better understand its pharmacological properties and potential applications in clinical settings, particularly given the rising concern over antibiotic resistance globally.

Properties

CAS Number

61036-64-4

Product Name

Teichomycin A2

IUPAC Name

methyl 2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[3-[[(E)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate

Molecular Formula

C90H99Cl2N9O34

Molecular Weight

1921.7 g/mol

InChI

InChI=1S/C90H99Cl2N9O34/c1-5-6-7-8-9-10-11-12-60(110)95-69-76(116)73(113)58(32-103)132-89(69)135-80-55-27-41-28-56(80)128-51-20-16-39(23-46(51)92)79(134-88-68(94-35(3)105)75(115)72(112)57(31-102)131-88)70-86(124)99-66(87(125)126-4)44-29-42(106)30-54(130-90-78(118)77(117)74(114)59(33-104)133-90)61(44)43-21-37(14-17-47(43)107)63(82(120)101-70)96-84(122)65(41)97-83(121)64-40-24-49(109)34(2)52(26-40)129-53-25-36(13-18-48(53)108)62(93)81(119)100-67(85(123)98-64)71(111)38-15-19-50(127-55)45(91)22-38/h9-10,13-30,57-59,62-79,88-90,102-104,106-109,111-118H,5-8,11-12,31-33,93H2,1-4H3,(H,94,105)(H,95,110)(H,96,122)(H,97,121)(H,98,123)(H,99,124)(H,100,119)(H,101,120)/b10-9+

InChI Key

LCTCUBQFWLTHNS-MDZDMXLPSA-N

SMILES

CCCCCC=CCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)N)O)C)O)O)C(=O)OC)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O

Synonyms

Targocid
Teichomycin
Teichomycin A2
Teicoplanin

Canonical SMILES

CCCCCC=CCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)N)O)C)O)O)C(=O)OC)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O

Isomeric SMILES

CCCCC/C=C/CCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)N)O)C)O)O)C(=O)OC)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.